Cas no 2098091-15-5 (1-(2-Azidoethyl)-4-methoxyindoline)

1-(2-Azidoethyl)-4-methoxyindoline 化学的及び物理的性質
名前と識別子
-
- 1-(2-azidoethyl)-4-methoxyindoline
- 1-(2-azidoethyl)-4-methoxy-2,3-dihydroindole
- 1-(2-Azidoethyl)-4-methoxyindoline
-
- インチ: 1S/C11H14N4O/c1-16-11-4-2-3-10-9(11)5-7-15(10)8-6-13-14-12/h2-4H,5-8H2,1H3
- InChIKey: QJCPDBMENRJWIE-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC2=C1CCN2CCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 218.11676108 g/mol
- どういたいしつりょう: 218.11676108 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26.8
- ぶんしりょう: 218.26
1-(2-Azidoethyl)-4-methoxyindoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6233-10g |
1-(2-azidoethyl)-4-methoxyindoline |
2098091-15-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-6233-5g |
1-(2-azidoethyl)-4-methoxyindoline |
2098091-15-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | A117376-100mg |
1-(2-Azidoethyl)-4-methoxyindoline |
2098091-15-5 | 100mg |
$115.00 | 2023-06-13 | ||
TRC | A117376-1g |
1-(2-Azidoethyl)-4-methoxyindoline |
2098091-15-5 | 1g |
$689.00 | 2023-06-13 | ||
Life Chemicals | F1907-6233-1g |
1-(2-azidoethyl)-4-methoxyindoline |
2098091-15-5 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6233-2.5g |
1-(2-azidoethyl)-4-methoxyindoline |
2098091-15-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-6233-0.25g |
1-(2-azidoethyl)-4-methoxyindoline |
2098091-15-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6233-0.5g |
1-(2-azidoethyl)-4-methoxyindoline |
2098091-15-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A117376-500mg |
1-(2-Azidoethyl)-4-methoxyindoline |
2098091-15-5 | 500mg |
$442.00 | 2023-06-13 |
1-(2-Azidoethyl)-4-methoxyindoline 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
1-(2-Azidoethyl)-4-methoxyindolineに関する追加情報
1-(2-Azidoethyl)-4-methoxyindoline (CAS No. 2098091-15-5): An Emerging Compound in Chemical and Pharmaceutical Research
1-(2-Azidoethyl)-4-methoxyindoline (CAS No. 2098091-15-5) is a novel compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural features and potential applications. This compound, characterized by its azide and methoxy functional groups, has shown promise in various areas, including organic synthesis, medicinal chemistry, and materials science.
The azide group in 1-(2-Azidoethyl)-4-methoxyindoline is a versatile functional group that can undergo a wide range of chemical reactions, such as the Staudinger reduction, azide-to-amine conversion, and click chemistry. These reactions are crucial in the synthesis of complex molecules and the development of new materials. The methoxy group, on the other hand, contributes to the compound's solubility and electronic properties, making it an attractive candidate for various applications.
Recent studies have highlighted the potential of 1-(2-Azidoethyl)-4-methoxyindoline in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that 1-(2-Azidoethyl)-4-methoxyindoline can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without significant cytotoxicity. This finding suggests that the compound could be a valuable lead for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(2-Azidoethyl)-4-methoxyindoline has also shown promise in the field of cancer research. A study published in Cancer Research reported that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity is thought to involve the activation of caspase pathways and the disruption of mitochondrial function. These findings open up new avenues for the development of targeted cancer therapies.
The versatility of 1-(2-Azidoethyl)-4-methoxyindoline extends beyond medicinal chemistry. In materials science, this compound has been explored for its potential use in the synthesis of advanced polymers and nanomaterials. The azide group can be used in click chemistry reactions to create highly functionalized materials with tailored properties. For example, a study published in Advanced Materials demonstrated that 1-(2-Azidoethyl)-4-methoxyindoline-based polymers exhibit excellent mechanical strength and thermal stability, making them suitable for use in high-performance applications.
The synthetic accessibility of 1-(2-Azidoethyl)-4-methoxyindoline is another factor contributing to its popularity among researchers. The compound can be synthesized through a straightforward multi-step process involving commercially available starting materials. This ease of synthesis allows for large-scale production and facilitates further exploration of its potential applications.
In conclusion, 1-(2-Azidoethyl)-4-methoxyindoline (CAS No. 2098091-15-5) is a promising compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique structural features, combined with its versatile reactivity and synthetic accessibility, make it an attractive candidate for further investigation. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing various scientific fields.
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